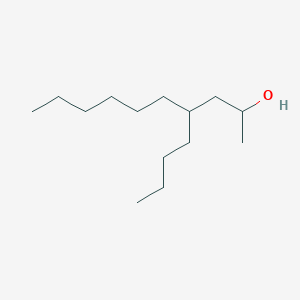

4-Butyldecan-2-OL

Beschreibung

Such branched alcohols typically exhibit distinct physical and chemical properties influenced by their alkyl chain length, branching, and hydroxyl group position. However, due to the absence of direct data in the evidence, comparisons will focus on structurally or functionally related compounds from the provided sources .

Eigenschaften

CAS-Nummer |

93704-21-3 |

|---|---|

Molekularformel |

C14H30O |

Molekulargewicht |

214.39 g/mol |

IUPAC-Name |

4-butyldecan-2-ol |

InChI |

InChI=1S/C14H30O/c1-4-6-8-9-11-14(10-7-5-2)12-13(3)15/h13-15H,4-12H2,1-3H3 |

InChI-Schlüssel |

DSPJPLOGHYAGOI-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC(CCCC)CC(C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Butyldecan-2-OL can be synthesized through several methods:

Grignard Reaction: One common method involves the reaction of 4-butyldecanal with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis.

Reduction of Ketones: Another method involves the reduction of 4-butyldecan-2-one using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, 4-Butyldecan-2-OL can be produced through catalytic hydrogenation of 4-butyldecan-2-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions.

Analyse Chemischer Reaktionen

Types of Reactions

4-Butyldecan-2-OL undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-butyldecan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be further reduced to form 4-butyldecan-2-amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

Oxidation: 4-Butyldecan-2-one

Reduction: 4-Butyldecan-2-amine

Substitution: 4-Butyldecan-2-chloride, 4-Butyldecan-2-bromide

Wissenschaftliche Forschungsanwendungen

4-Butyldecan-2-OL has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.

Wirkmechanismus

The mechanism of action of 4-Butyldecan-2-OL involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes, altering their permeability and affecting cellular functions. The hydroxyl group allows it to form hydrogen bonds, which can influence its interactions with enzymes and other proteins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The evidence includes alcohols and structurally analogous compounds, which are analyzed below for comparative insights.

Structural Analogues

Compound 242: 4-Decene, 7-methyl-, (E)-

- Structure : A linear alkene with a methyl branch at C7 and a double bond at C3.

- Key Differences: Lacks a hydroxyl group, making it less polar than 4-Butyldecan-2-OL.

Compound 247: 5,5-Dimethyl-cyclohex-3-en-1-ol

- Structure: Cyclohexenol with two methyl groups at C4.

- Key Differences : The cyclic structure and conjugated double bond reduce conformational flexibility compared to linear 4-Butyldecan-2-OL. The hydroxyl group at C1 may alter solubility and hydrogen-bonding capacity .

Compound from : 4-[4-(Dimethylamino)phenyl]butan-2-ol

- Structure: Aromatic alcohol with a dimethylamino-phenyl substituent.

- Molecular Formula: C₁₂H₁₉NO (vs. hypothetical C₁₄H₃₀O for 4-Butyldecan-2-OL).

- Reported purity (97–98%) suggests stability under synthetic conditions .

Functional Group Comparison

| Compound | Functional Group | Branching/Substituent | Polarity | Reactivity Notes |

|---|---|---|---|---|

| 4-Butyldecan-2-OL* | Secondary alcohol | Butyl at C4 of decane | Moderate | Expected esterification |

| 4-Decene, 7-methyl- | Alkene | Methyl at C7 | Low | Prone to addition reactions |

| 5,5-Dimethyl-cyclohexenol | Cyclic alcohol | Methyl at C5, double bond | Moderate-high | Potential for ring-opening |

| 4-[4-(DMA)phenyl]butan-2-ol | Aromatic alcohol | Dimethylamino-phenyl | High | Acid-base functionality |

*Hypothetical data inferred from structural analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.